molecular formula C7H4ClFO3 B3182012 4-Chloro-5-fluoro-2-hydroxybenzoic acid CAS No. 181289-00-9

4-Chloro-5-fluoro-2-hydroxybenzoic acid

Cat. No. B3182012
CAS RN: 181289-00-9
M. Wt: 190.55 g/mol
InChI Key: DCTLJDMMIGGQSJ-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4ClFO3 . It has an average mass of 190.556 Da and a monoisotopic mass of 189.983307 Da .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-fluoro-2-hydroxybenzoic acid consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a hydroxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-5-fluoro-2-hydroxybenzoic acid include an average mass of 190.556 Da and a monoisotopic mass of 189.983307 Da .

Scientific Research Applications

Heterocyclic Synthesis

4-Chloro-5-fluoro-2-hydroxybenzoic acid is utilized as a multireactive building block in heterocyclic oriented synthesis (HOS). It's particularly effective for creating substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, through polymer-supported o-phenylendiamines processes (Křupková et al., 2013).

Plant Disease Resistance

This compound has been studied for its role in inducing systemic acquired resistance (SAR) in plants, a defense mechanism against pathogens. Research shows that certain salicylate derivatives, including 4-Chloro-5-fluoro-2-hydroxybenzoic acid, are effective in inducing SAR through the accumulation of pathogenesis-related proteins, providing a potential avenue for developing new plant protection agents (Silverman et al., 2005).

Environmental Microbiology

In environmental microbiology, fluorinated compounds like 4-Chloro-5-fluoro-2-hydroxybenzoic acid are used to trace metabolic pathways in methanogenic consortia. These compounds help in understanding the biodegradation processes of complex organic molecules in anaerobic environments (Londry & Fedorak, 1993).

Synthetic Chemistry

A practical synthesis process has been developed for a closely related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, from 2,4-difluoro-3-chlororobenzoic acid. This process, involving steps like nitration, esterification, and reduction, highlights the compound's significance in preparing antimicrobial drugs (Zhang et al., 2020).

Photodecomposition Studies

Research on the photodecomposition of chlorobenzoic acids, including compounds similar to 4-Chloro-5-fluoro-2-hydroxybenzoic acid, has shown how ultraviolet irradiation can lead to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids. This study contributes to our understanding of the environmental behavior of such compounds (Crosby & Leitis, 1969).

properties

IUPAC Name

4-chloro-5-fluoro-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTLJDMMIGGQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluoro-2-hydroxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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